5-Fluoroquinoline-2-carbaldehyde

説明

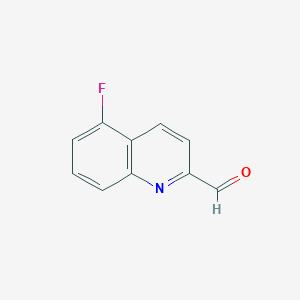

5-Fluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative characterized by a fluorine substituent at the 5-position and a formyl (-CHO) group at the 2-position of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity. The fluorine atom enhances the compound’s electronic properties and metabolic stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

特性

IUPAC Name |

5-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKAXROZYJLSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Fluoroquinoline-2-carbaldehyde and related aldehydes, based on available

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity (Commercial) |

|---|---|---|---|---|---|

| This compound | C₁₀H₆FNO | 175.16 | Not available | 5-Fluoro, 2-carbaldehyde | Not specified |

| 5-Amino-6-fluoroquinoline-2-carbaldehyde | C₁₀H₈F₂N₂O | 218.19 | 1420789-83-8 | 6-Fluoro, 5-amino, 2-carbaldehyde | 97% |

| 5-(Methoxymethyl)furan-2-carbaldehyde | C₇H₈O₃ | 140.14 | 1917-64-2 | Methoxymethyl at 5-position, furan ring | 97% |

| 2-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Not available | 2-Chloro, 5-fluoro, benzaldehyde | Not specified |

Key Observations:

This contrasts with 5-Amino-6-fluoroquinoline-2-carbaldehyde, where the electron-donating amino group at position 5 may reduce the aldehyde’s reactivity . In 2-Chloro-5-fluorobenzaldehyde, the combined electron-withdrawing effects of chlorine and fluorine on the benzene ring likely make the aldehyde more electrophilic than in simpler benzaldehyde derivatives .

Ring System Differences: Quinoline-based aldehydes (e.g., this compound) exhibit π-π stacking capabilities and stronger intermolecular interactions compared to furan (5-(Methoxymethyl)furan-2-carbaldehyde) or benzene derivatives (2-Chloro-5-fluorobenzaldehyde). These properties influence solubility and crystallization behavior .

Applications in Synthesis: The aldehyde group in this compound is a versatile handle for synthesizing Schiff bases or hydrazones, which are intermediates in drug discovery. In contrast, 5-Amino-6-fluoroquinoline-2-carbaldehyde’s amino group allows for additional functionalization (e.g., amide coupling), broadening its utility in medicinal chemistry . 5-(Methoxymethyl)furan-2-carbaldehyde, with its methoxymethyl group, may serve as a precursor for bio-based polymers or flavoring agents, reflecting the distinct applications of furan derivatives compared to quinolines .

Research Findings and Limitations

- Synthetic Accessibility: Fluorinated quinolines like this compound typically require multi-step syntheses involving halogenation and oxidation, whereas benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde) are often synthesized via direct electrophilic substitution .

- The presence of fluorine and aldehyde groups may synergistically enhance binding to biological targets compared to non-fluorinated analogs.

- Data Gaps: Detailed spectroscopic data (e.g., NMR, IR), solubility, and stability profiles for this compound are absent in the provided sources. Further experimental studies are needed to quantify its reactivity and pharmacokinetic properties relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。